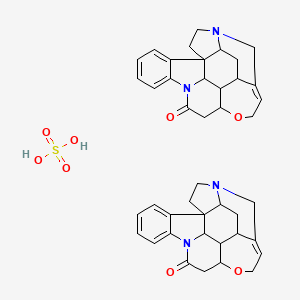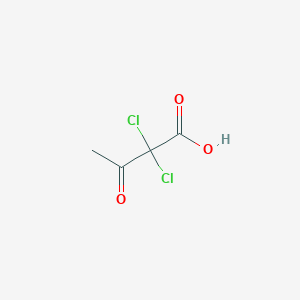
Bis(strychnos); sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(strychnos); sulfuric acid: is a complex compound derived from the combination of bis-Strychnos alkaloids and sulfuric acid Strychnos alkaloids are naturally occurring compounds found in the seeds of the Strychnos plant, known for their potent biological activities Sulfuric acid, a strong mineral acid, is widely used in various chemical reactions and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis-Strychnos alkaloids typically involves the use of natural (–)-strychnine as a starting material. Key steps in the synthesis include the Polonovski-Potier activation of strychnine N-oxide and a biomimetic Mannich coupling to form the signature C23-C5’ bond that joins two monoterpene indole monomers . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of bis-Strychnos alkaloids may involve semi-synthetic routes starting from natural strychnine. The process includes multiple steps of chemical transformations, purification, and isolation to obtain the final product. The use of sulfuric acid in the synthesis can enhance the reactivity and yield of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis-Strychnos alkaloids undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the reaction with Mandelin’s reagent (ammonium metavanadate in sulfuric acid) results in a series of color changes due to multiple oxidation steps .
Common Reagents and Conditions
Common reagents used in the reactions of bis-Strychnos alkaloids include ammonium metavanadate, sulfuric acid, and other oxidizing agents. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of bis-Strychnos alkaloids depend on the specific reaction conditions and reagents used. For example, the reaction with Mandelin’s reagent produces a complex final oxidation product with distinct color changes .
Wissenschaftliche Forschungsanwendungen
Bis-Strychnos alkaloids have a wide range of scientific research applications due to their unique chemical properties and biological activities. Some of the key applications include:
Wirkmechanismus
The mechanism of action of bis-Strychnos alkaloids involves their interaction with specific molecular targets and pathways. For example, brucine, a related alkaloid, exerts its effects by modulating central and peripheral mechanisms involved in pain and inflammation . The molecular targets include various signaling pathways and receptors that mediate the biological effects of the compound.
Vergleich Mit ähnlichen Verbindungen
Bis-Strychnos alkaloids can be compared with other similar compounds, such as:
Eigenschaften
IUPAC Name |
4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H22N2O2.H2O4S/c2*24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h2*1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOCRIHPADOQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)





![2-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B12515443.png)
![2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid](/img/structure/B12515444.png)
![Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane](/img/structure/B12515449.png)
![2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12515451.png)


![1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine](/img/structure/B12515460.png)
![2-{[2-({4,5-Dihydroxy-6-[(3-hydroxy-2-octadecanamidooctadec-4-en-1-yl)oxy]-2-(hydroxymethyl)oxan-3-yl}oxy)-5-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12515471.png)
